Glycocholic acid

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El glicocolato se puede sintetizar mediante la conjugación del ácido cólico con glicina. La reacción generalmente implica la activación del grupo carboxilo del ácido cólico, seguida de su reacción con glicina en condiciones controladas para formar glicocolato .

Métodos de producción industrial: En entornos industriales, el glicocolato se produce a menudo extrayendo ácido cólico de la bilis bovina, seguido de su conjugación con glicina. El proceso implica varios pasos de purificación para garantizar la pureza y calidad del producto final .

Análisis De Reacciones Químicas

Table 1: Key Synthetic Methods for Glycocholic Acid

-

One-Pot Method : Combines condensation and hydrolysis steps in a single vessel, minimizing intermediate isolation. Wang et al. achieved >90% yield using NaOH for hydrolysis .

-

Mixed Anhydride Approach : Replaces toxic ethyl chloroformate with isobutyl chloroacetate, enhancing safety while maintaining efficiency .

Hydrolysis Reactions

Alkaline hydrolysis is pivotal in releasing this compound from ester derivatives:

Table 2: Hydrolysis Conditions and Outcomes

-

Hydrolysis under alkaline conditions cleaves ester bonds, yielding this compound or its sodium salt. Subsequent acidification precipitates the free acid .

In Vivo Biochemical Reactions

This compound undergoes enterohepatic circulation and enzymatic transformations:

-

Biosynthesis : Synthesized in the liver via conjugation of cholic acid with glycine. Enzymes like bile acid-CoA:amino acid N-acyltransferase (BAAT) catalyze this process .

-

Enterohepatic Recycling :

Anti-Inflammatory Mechanisms

This compound modulates inflammatory pathways through biochemical interactions:

Table 3: Pharmacological Reactivity in Inflammation

-

Mechanistic Insight : this compound binds farnesoid X receptor (FXR), suppressing pro-inflammatory cytokines and enhancing bile acid homeostasis .

Stability and Decomposition

Aplicaciones Científicas De Investigación

El glicocolato tiene numerosas aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El glicocolato actúa como un detergente para solubilizar las grasas para su absorción. Interactúa con las grasas dietéticas, descomponiéndolas en micelas más pequeñas que pueden ser fácilmente absorbidas por la mucosa intestinal . Los objetivos moleculares incluyen las moléculas de lípidos en la dieta, y las vías involucradas son las relacionadas con la digestión y absorción de lípidos .

Compuestos similares:

Taurocolato: Otro conjugado de ácido biliar, pero con taurina en lugar de glicina.

Colato: La forma no conjugada del ácido cólico.

Deoxicolato: Un ácido biliar secundario formado por la acción bacteriana sobre el colato en el intestino.

Comparación: El glicocolato es único debido a su conjugación con glicina, que confiere propiedades específicas como una mayor solubilidad y diferentes vías metabólicas en comparación con el taurocolato y el deoxicolato . Su papel como detergente en la emulsión de grasas es similar al de otros ácidos biliares, pero sus interacciones específicas y características de absorción lo hacen distinto .

Comparación Con Compuestos Similares

Taurocholate: Another bile acid conjugate, but with taurine instead of glycine.

Cholate: The unconjugated form of cholic acid.

Deoxycholate: A secondary bile acid formed by bacterial action on cholate in the intestine.

Comparison: Glycocholate is unique due to its glycine conjugation, which imparts specific properties such as enhanced solubility and different metabolic pathways compared to taurocholate and deoxycholate . Its role as a detergent in fat emulsification is similar to other bile acids, but its specific interactions and absorption characteristics make it distinct .

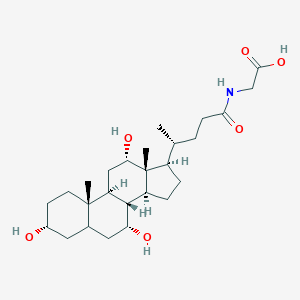

Propiedades

Número CAS |

475-31-0 |

|---|---|

Fórmula molecular |

C26H43NO6 |

Peso molecular |

465.6 g/mol |

Nombre IUPAC |

2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14?,15?,16?,17?,18?,19?,20?,21?,24?,25-,26+/m0/s1 |

Clave InChI |

RFDAIACWWDREDC-DPTHIFDSSA-N |

SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

SMILES isomérico |

CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C |

SMILES canónico |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

melting_point |

170 °C |

Key on ui other cas no. |

475-31-0 |

Descripción física |

Dihydrate: Solid; [Sigma-Aldrich MSDS] |

Solubilidad |

0.0033 mg/mL |

Sinónimos |

Cholylglycine Glycine Cholate Glycocholate Glycocholate Sodium Glycocholic Acid Glycocholic Acid, Sodium Salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.